- Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: Part 1Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3805-3808,
Cas no 934000-33-6 ((5-Bromopicolinoyl)piperidine)

(5-Bromopicolinoyl)piperidine structure
Nombre del producto:(5-Bromopicolinoyl)piperidine
(5-Bromopicolinoyl)piperidine Propiedades químicas y físicas
Nombre e identificación
-
- (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
- (5-Bromopicolinoyl)piperidine
- (5-bromopyridin-2-yl)-piperidin-1-ylmethanone
- 5-BROMO-2-(PIPERIDIN-1-YLCARBONYL)PYRIDINE
- (5-Bromo-2-pyridinyl)-1-piperidinylmethanone (ACI)
- 5-Bromo-2-[(piperidin-1-yl)carbonyl]pyridine
- 5-bromo-2-(piperidine-1-carbonyl)pyridine
- LXRFKLKDVHGHIC-UHFFFAOYSA-N
- 5-bromo-2-(1-piperidinylcarbonyl)pyridine
- SCHEMBL1872354
- SB43261
- CS-0195791
- (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
- 934000-33-6
- AKOS012252865
- E78114
- PS-11224
- DTXSID50650074
- MFCD08458472
- DB-362200
-
- MDL: MFCD08458472
- Renchi: 1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
- Clave inchi: LXRFKLKDVHGHIC-UHFFFAOYSA-N
- Sonrisas: O=C(N1CCCCC1)C1C=CC(Br)=CN=1
Atributos calculados
- Calidad precisa: 268.02100
- Masa isotópica única: 268.02113g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 229
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 33.2Ų
Propiedades experimentales
- PSA: 33.20000
- Logp: 2.40810
(5-Bromopicolinoyl)piperidine Información de Seguridad
(5-Bromopicolinoyl)piperidine Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-Bromopicolinoyl)piperidine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172398-1g |
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |
934000-33-6 | 95% | 1g |
$139 | 2024-07-19 | |
eNovation Chemicals LLC | Y1257768-5g |
(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |
934000-33-6 | 98% | 5g |
$180 | 2024-06-07 | |
TRC | B686688-100mg |
(5-Bromopicolinoyl)piperidine |
934000-33-6 | 100mg |
$ 69.00 | 2023-04-18 | ||
Chemenu | CM172398-5g |
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |
934000-33-6 | 95% | 5g |
$327 | 2021-08-05 | |
Apollo Scientific | OR11922-5g |
5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine |
934000-33-6 | 98% | 5g |
£453.00 | 2023-06-14 | |
TRC | B686688-500mg |
(5-Bromopicolinoyl)piperidine |
934000-33-6 | 500mg |
$ 184.00 | 2023-04-18 | ||
A2B Chem LLC | AB55241-100mg |
(5-Bromopicolinoyl)piperidine |
934000-33-6 | 98% | 100mg |
$9.00 | 2024-07-18 | |
A2B Chem LLC | AB55241-1g |
(5-Bromopicolinoyl)piperidine |
934000-33-6 | 98% | 1g |
$37.00 | 2024-07-18 | |
Aaron | AR003CMT-1g |
(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |
934000-33-6 | 98% | 1g |
$33.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266461-1g |
5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine |
934000-33-6 | 98% | 1g |
¥258.00 | 2024-04-24 |
(5-Bromopicolinoyl)piperidine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt
1.2 Solvents: Dichloromethane ; 0 °C
1.2 Solvents: Dichloromethane ; 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Referencia
- Preparation of aminoindane-, aminotetrahydronaphthalene- and aminobenzocyclobutane-derived PRMT5 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 18 h, rt
Referencia
- Tetrahydroquinoline derivatives as bromodomain inhibitors and their preparation and use in the treatment of cancer, chronic autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… Solvents: 1,4-Dioxane ; 14 h, 9 bar, 70 °C
Referencia
- Alkoxy- and amidocarbonylation of functionalized aryl and heteroaryl halides catalyzed by a Bedford palladacycle and dppf: a comparison with the primary Pd(II) precursors (PhCN)2PdCl2 and Pd(OAc)2Dalton Transactions, 2007, (8), 859-865,
(5-Bromopicolinoyl)piperidine Raw materials
(5-Bromopicolinoyl)piperidine Preparation Products
(5-Bromopicolinoyl)piperidine Literatura relevante
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934000-33-6)(5-Bromopicolinoyl)piperidine

Pureza:99%
Cantidad:5g
Precio ($):158.0